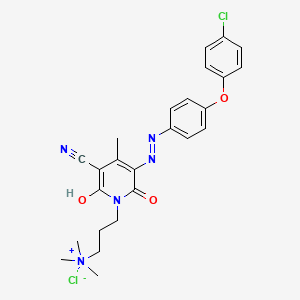
1(2H)-Pyridinepropanaminium, 5-((4-(4-chlorophenoxy)phenyl)azo)-3-cyano-6-hydroxy-N,N,N,4-tetramethyl-2-oxo-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 276-128-8, also known as benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene typically involves the reaction of aniline (benzenamine) with 2,4,4-trimethylpentene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are carefully monitored and controlled to ensure consistent quality and efficiency. The final product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反应分析
Types of Reactions
Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which have applications in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
科学研究应用
Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene exert their effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, resulting in various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Aniline: A primary aromatic amine with similar reactivity but different applications.
N-Phenyl-1-naphthylamine: Another aromatic amine with distinct properties and uses.
Diphenylamine: A related compound with applications in stabilizers and antioxidants.
Uniqueness
Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene are unique due to their specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes them valuable in various industrial and research applications, where their specific characteristics are required.
属性
CAS 编号 |
71873-54-6 |
|---|---|
分子式 |
C25H27ClN5O3.Cl C25H27Cl2N5O3 |
分子量 |
516.4 g/mol |
IUPAC 名称 |
3-[5-[[4-(4-chlorophenoxy)phenyl]diazenyl]-3-cyano-2-hydroxy-4-methyl-6-oxopyridin-1-yl]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C25H26ClN5O3.ClH/c1-17-22(16-27)24(32)30(14-5-15-31(2,3)4)25(33)23(17)29-28-19-8-12-21(13-9-19)34-20-10-6-18(26)7-11-20;/h6-13H,5,14-15H2,1-4H3;1H |
InChI 键 |
GCUMNDVOVCMEKO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCC[N+](C)(C)C)N=NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


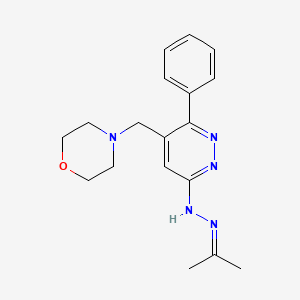
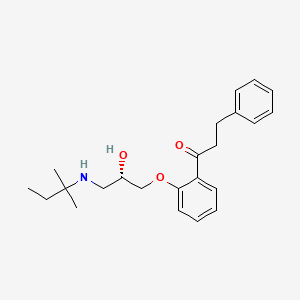
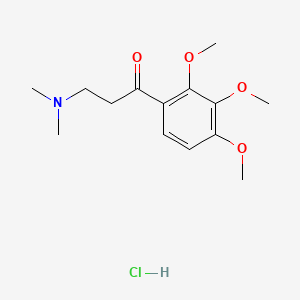
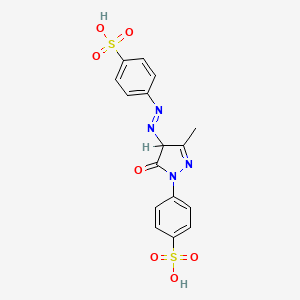
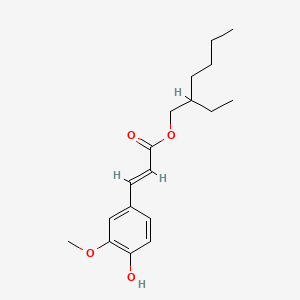
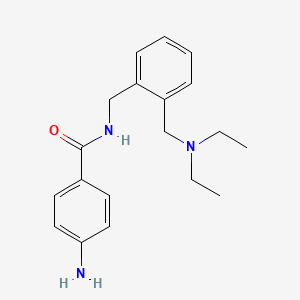
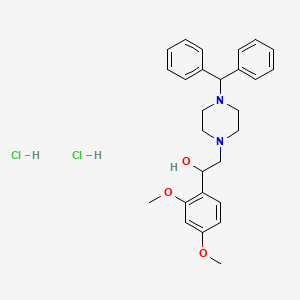
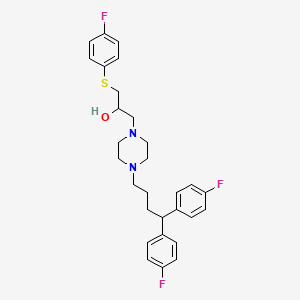
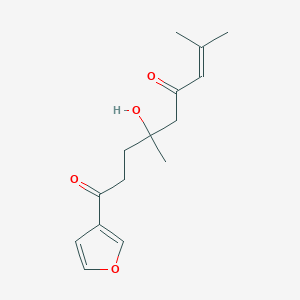
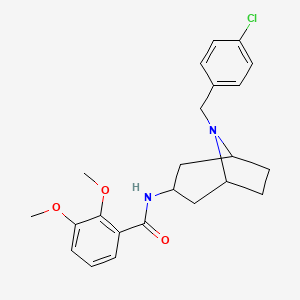
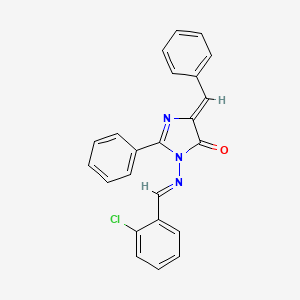

![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)

